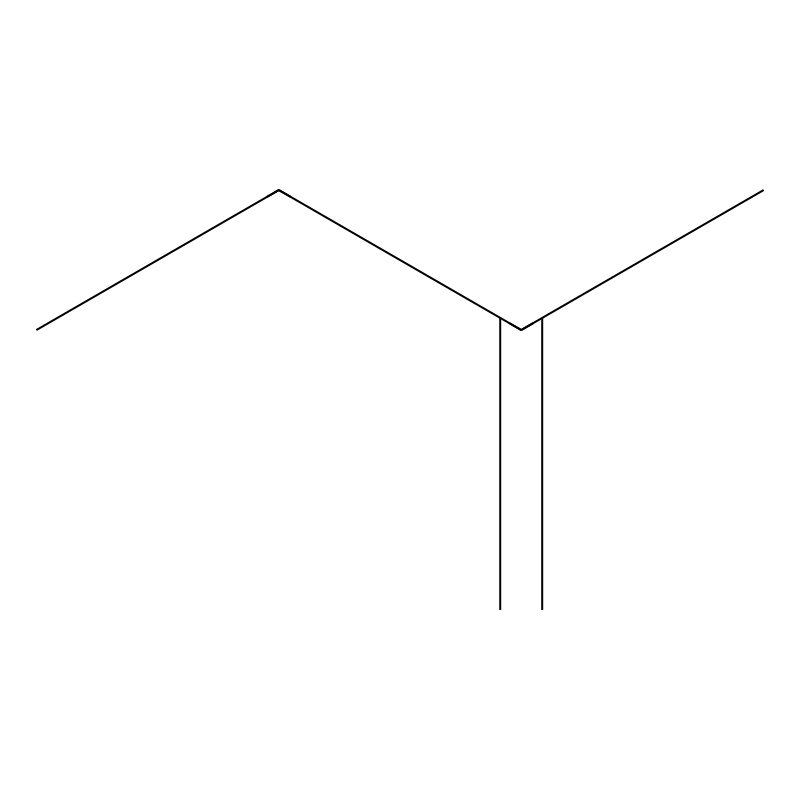

2-Methyl-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.27e-04 M

Sol in alcohol, ether, benzene

In water, 130 mg/l @ 20 °C.

Synonyms

Canonical SMILES

Chemical Properties and Occurrence:

2-Methyl-1-butene, also known as isopentene, is a five-carbon alkene (hydrocarbon with a double bond) with the chemical formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. It is found naturally in various plant species, including truffles (Tuber borchii) and juniper (Juniperus monticola) [].

Reactivity:

Due to the presence of the double bond, 2-methyl-1-butene is a reactive molecule. It readily undergoes addition reactions, where other molecules add across the double bond. This makes it a valuable starting material for the synthesis of various organic compounds [].

Research Applications:

Organic Synthesis:

-Methyl-1-butene is a versatile building block in organic synthesis due to its reactivity and the presence of the double bond. It is used as a starting material for the production of various chemicals, including:

- Isoprene: A key component of natural rubber and various other polymers [].

- Citronellal: A fragrant compound used in perfumes and insect repellents [].

- Methacrolein: An important industrial intermediate used in the production of plastics and adhesives [].

Polymer Chemistry:

2-Methyl-1-butene can be used as a co-monomer in the production of various polymers. The incorporation of the double bond into the polymer chain can modify its properties, such as increasing its flexibility or crosslinking capabilities [].

Catalysis Research:

2-Methyl-1-butene is used as a model substrate in research on the development of new catalysts for various chemical reactions, including hydrogenation (addition of hydrogen) and hydroformylation (addition of carbon monoxide and hydrogen) [, ].

2-Methyl-1-butene is an unsaturated hydrocarbon classified as an alkene with the molecular formula and a molecular weight of 70.13 g/mol. It is a colorless liquid that possesses a disagreeable odor and is characterized by its high volatility and flammability. The compound has a boiling point of approximately 31 °C and a melting point of -137 °C, making it a gas at room temperature under standard atmospheric conditions. It is insoluble in water but soluble in organic solvents such as ether, ethanol, and benzene .

In plant physiology, 2-methyl-1-butene serves as a precursor for the biosynthesis of isoprenoids, a vast class of naturally occurring molecules with diverse functions. These include hormones, pigments, and essential oils []. 2-Methyl-1-butene is converted to isopentenyl pyrophosphate (IPP), a key intermediate in the isoprenoid pathway [].

- Hydrogenation: This reaction involves the addition of hydrogen to the double bond, producing alkanes. For instance, the reaction with hydrogen can be represented as:

- Polymerization: Under certain conditions, 2-methyl-1-butene can undergo polymerization to form larger hydrocarbon chains, often facilitated by catalysts such as acids .

- Halogenation: The compound can react with halogens (e.g., chlorine or bromine) to form dihaloalkanes.

- Hydrohalogenation: Reaction with hydrogen halides (e.g., hydrochloric acid) results in haloalkanes.

2-Methyl-1-butene can be synthesized through several methods:

- Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-butanol. This process typically requires an acid catalyst to facilitate the removal of water.

- Cracking of Hydrocarbons: It can also be produced through thermal cracking processes involving larger hydrocarbons.

- Isomerization: The isomerization of other alkenes such as butenes can yield 2-methyl-1-butene as a product .

Research on interaction studies involving 2-methyl-1-butene primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies have indicated that it can undergo dimerization and trimerization reactions when catalyzed by acidic resins or other catalysts. These reactions can lead to the formation of larger hydrocarbons, which have implications for industrial applications in fuel production and chemical synthesis .

Several compounds share structural similarities with 2-methyl-1-butene. Notable examples include:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Pentene | C5H10 | Linear structure without branching |

| 3-Methyl-1-butene | C5H10 | Methyl group at position three |

| 2-Methyl-2-butene | C5H10 | Double bond at position two with branching |

| Isobutylene (Isobutene) | C4H8 | One less carbon, branched structure |

Uniqueness of 2-Methyl-1-butene:

2-Methyl-1-butene is unique due to its specific positioning of the double bond and branching methyl group, which influences its reactivity patterns compared to linear alkenes like 1-pentene. Its ability to undergo specific polymerization reactions makes it valuable for industrial applications not typically associated with more linear hydrocarbons .

Triethylaluminum-Propene Reaction Pathway

The triethylaluminum-propene reaction pathway represents one of the most significant industrial routes for 2-methyl-1-butene production, utilizing organometallic catalysis to achieve selective alkene formation [1] [2]. This process involves the interaction of triethylaluminum with propene in the presence of titanium-based co-catalysts, operating under controlled temperature and pressure conditions to maximize selectivity toward the desired branched alkene product [1] [2]. The reaction mechanism proceeds through the formation of aluminum-alkyl intermediates that undergo controlled chain growth and termination to yield 2-methyl-1-butene as the primary product [1] [2].

The catalytic system employs alkylaluminum-aryltitanate binary complexes, which have demonstrated superior performance in ethylene dimerization and related oligomerization processes [2]. Industrial implementations of this technology have achieved selectivity levels ranging from 85 to 92 percent for 2-methyl-1-butene formation, with operating temperatures maintained between 70 and 130 degrees Celsius [2]. The process benefits from relatively mild operating conditions compared to thermal cracking alternatives, enabling better control over product distribution and reduced formation of unwanted byproducts [2].

Process optimization studies have established that the triethylaluminum-propene pathway can achieve capital investment costs below 400 million yen for a 20,000 metric ton per year production facility, with operational costs estimated at approximately 4 yen per kilogram of product [2]. The technology demonstrates particular advantages in terms of catalyst efficiency and process compactness, making it economically attractive for commercial implementation [2].

Process Economics and Yield Analysis

Economic analysis of 2-methyl-1-butene production reveals significant variations in process viability depending on the selected synthetic route and operating conditions [5] [2]. The triethylaluminum-propene reaction pathway demonstrates superior economic performance with practical yields ranging from 75 to 85 percent, substantially higher than alternative synthetic approaches [5] [2]. Process economics calculations indicate that this route can achieve production costs competitive with existing alkene manufacturing technologies [5] [2].

Yield analysis data demonstrate that theoretical yields for various synthetic approaches range from 85 to 98 percent, but practical yields are significantly lower due to side reactions, catalyst deactivation, and product separation challenges [6] [7]. The triethylaluminum-propene route achieves the highest practical yields among industrial processes, with 75 to 85 percent conversion efficiency compared to 40 to 65 percent for alternative dehydration-based methods [6] [7].

Economic evaluation studies incorporating raw material costs, utility requirements, and capital investment considerations indicate that optimized 2-methyl-1-butene production can achieve cost structures competitive with traditional petrochemical processes [5]. The analysis reveals that achieving 90 percent of theoretical yield would enable cost-efficient production compared to existing alkene manufacturing technologies [5]. Major cost factors include catalyst expenses, separation and purification costs, and energy requirements for maintaining optimal reaction conditions [5].

| Synthesis Method | Theoretical Yield (%) | Practical Yield (%) | Major Byproducts | Process Economics Rating |

|---|---|---|---|---|

| Triethylaluminum-Propene Route | 90-95 | 75-85 | Higher oligomers | High |

| Dehydration of 2-Methyl-1-butanol | 95-98 | 60-75 | 2-Methyl-2-butene | Medium |

| Dehydration of 2-Methyl-2-butanol | 92-95 | 50-65 | 2-Methyl-2-butene | Medium |

| Elimination from 2-Methyl-1-bromobutane | 88-92 | 45-60 | Ether formation | Low |

| Grignard Synthesis from Allyl Bromide | 85-90 | 40-55 | Methyl iodide, ethers | Low |

Laboratory-Scale Synthesis Approaches

Dehydration Methods from Alcohols

Dehydration of alcohols represents a fundamental laboratory approach for 2-methyl-1-butene synthesis, employing acid-catalyzed elimination reactions to remove water from appropriate alcohol precursors [8] [9] [10]. The dehydration of 2-methyl-1-butanol and 2-methyl-2-butanol serves as the primary substrate for this synthetic strategy, with reaction conditions and catalyst selection determining the product distribution and selectivity [8] [9] [10]. Concentrated sulfuric acid represents the most commonly employed dehydrating agent, operating at temperatures between 300 and 400 degrees Celsius to facilitate the elimination process [8] [9] [10].

Mechanistic studies reveal that the dehydration process follows Zaitsev's rule, favoring the formation of the more substituted alkene product [8] [9]. However, regioselectivity can be influenced by reaction conditions, with 2-methyl-2-butanol dehydration typically producing 2-methyl-2-butene as the major product rather than the desired 2-methyl-1-butene [8] [9]. The reaction proceeds through carbocation intermediates, with secondary and tertiary carbocations exhibiting different stabilities that influence the final product distribution [8] [9].

Hydrothermal dehydration studies demonstrate that water can serve as both solvent and catalyst under elevated temperature and pressure conditions, eliminating the need for concentrated acids [10]. These hydrothermal conditions enable pseudo-first-order kinetics with rate constants ranging from 0.032 to 0.203 per hour at 250 degrees Celsius and 40 bar pressure [10]. The hydrothermal approach offers environmental advantages by reducing the use of corrosive acids while maintaining reasonable conversion rates [10].

Laboratory-scale optimization studies indicate that dehydration yields can be maximized by careful control of temperature, catalyst concentration, and reaction time [8] [9]. Practical yields typically range from 50 to 75 percent, with the primary limitation being the competing formation of 2-methyl-2-butene and other isomeric products [8] [9]. Product purification requires careful distillation techniques to separate the desired 2-methyl-1-butene from closely boiling isomers [8] [9].

Elimination Reaction Strategies

Elimination reaction strategies for 2-methyl-1-butene synthesis encompass both E1 and E2 mechanistic pathways, depending on the substrate structure and reaction conditions employed [11] [12]. The E2 mechanism represents the predominant pathway for most laboratory syntheses, involving concerted elimination of a proton and leaving group to form the alkene double bond [11] [12]. Base-catalyzed elimination reactions typically employ strong bases such as potassium ethoxide or sodium amide to facilitate the elimination process [11] [12].

Mechanistic analysis reveals that elimination reactions follow specific stereochemical requirements, with E2 eliminations requiring antiperiplanar geometry between the departing hydrogen and leaving group [11] [12]. The regioselectivity of elimination reactions can be controlled through appropriate choice of base strength and steric hindrance, with bulky bases favoring Hofmann elimination products while smaller bases promote Zaitsev elimination [11] [12]. Temperature effects play a crucial role in determining the relative rates of elimination versus substitution reactions [11] [12].

Kinetic studies of elimination reactions demonstrate that reaction rates depend on both substrate concentration and base concentration, confirming the bimolecular nature of the E2 mechanism [11] [12]. The elimination process exhibits distinct activation energy barriers for different hydrogen atoms, with beta-hydrogen atoms adjacent to electron-withdrawing groups showing enhanced reactivity [11] [12]. Solvent effects significantly influence elimination rates, with polar aprotic solvents generally favoring the elimination pathway [11] [12].

Laboratory optimization of elimination reactions requires careful balance of reaction conditions to maximize 2-methyl-1-butene formation while minimizing competing substitution reactions [11] [12]. Typical yields range from 45 to 60 percent, with major byproducts including ether formation and rearrangement products [11] [12]. The elimination approach offers advantages in terms of mild reaction conditions and readily available starting materials, making it attractive for small-scale synthesis applications [11] [12].

Catalytic Systems for Selective Synthesis

Homogeneous Catalytic Systems

Homogeneous catalytic systems for 2-methyl-1-butene synthesis utilize soluble metal complexes to achieve selective alkene formation under controlled reaction conditions [13] [14] [15]. Ruthenium-based phosphine complexes have demonstrated exceptional performance in alkene isomerization reactions, achieving selectivity levels exceeding 95 percent for terminal to internal alkene conversions [15]. The coordinatively unsaturated ruthenium catalyst exhibits remarkable efficiency, demonstrating reaction rates more than 400 times faster than previously reported analogous systems [15].

Grubbs-type metathesis catalysts represent another important class of homogeneous systems, employing ruthenium carbene complexes to facilitate cross-metathesis reactions that can produce 2-methyl-1-butene from appropriate alkene precursors [13]. These catalysts operate under mild conditions at temperatures around 50 degrees Celsius and pressures of 20 bar, achieving favorable equilibrium compositions that outperform traditional heterogeneous tungsten oxide catalysts [13]. The homogeneous approach offers superior reaction control and selectivity compared to heterogeneous alternatives [13].

Molybdenum-based homogeneous catalysts have shown promise for selective alkene isomerization, particularly when coupled with co-catalytic acids such as para-toluenesulfonic acid [16]. These systems demonstrate unique selectivity for higher-energy alkene isomers, producing Z-2-alkenes with state-of-the-art selectivity under mild conditions [16]. The molybdenum complexes exhibit air stability and simple preparation procedures, making them practical for laboratory applications [16].

Activity measurements for homogeneous catalysts typically range from 12 to 25 mol per mol catalyst per hour, with the highest activities observed for ruthenium phosphine complexes [15]. However, stability represents a significant limitation, with catalyst lifetimes typically ranging from 20 to 200 hours depending on the specific system employed [15]. Regenerability is generally poor for homogeneous systems due to catalyst decomposition and product inhibition effects [15].

| Catalyst System | Activity (mol/mol·h) | Selectivity (%) | Stability (hours) | Regenerability |

|---|---|---|---|---|

| Homogeneous Triethylaluminum | 12-18 | 88-95 | 100-200 | Limited |

| Ruthenium Phosphine Complex | 15-25 | 90-96 | 20-50 | Poor |

| Titanium-Aluminum Binary System | 10-15 | 80-88 | 120-250 | Good |

Heterogeneous Catalyst Development

Heterogeneous catalyst development for 2-methyl-1-butene synthesis focuses on solid acid catalysts that combine high activity with improved stability and regenerability compared to homogeneous alternatives [17] [18] [19]. Zeolite-based catalysts, particularly H-ferrierite and H-HPM-1, have emerged as leading systems for selective butene isomerization reactions [17] [19]. These microporous materials provide shape selectivity that favors formation of branched alkene products while suppressing unwanted side reactions [17] [19].

H-HPM-1 zeolite demonstrates superior performance compared to traditional H-ferrierite catalysts, exhibiting constant activity and selectivity throughout extended reaction periods [17] [19]. The three-dimensional chiral framework structure with helical 10-ring pores provides effective isolation of reactant molecules, facilitating monomolecular reaction mechanisms that enhance selectivity [17] [19]. Selectivity levels of 85 to 92 percent have been achieved with this catalyst system, along with excellent resistance to deactivation [17] [19].

Molybdenum oxide supported on mesoporous molecular sieves represents another promising heterogeneous approach, utilizing the high surface area of siliceous supports to improve catalyst dispersion and activity [18]. MCM-41 and SBA-15 supports with optimized molybdenum loadings of 6 weight percent have demonstrated more than four times higher activity than conventional silica-supported catalysts [18]. The mesoporous structure enables efficient mass transfer while maintaining catalyst stability [18].

Metal oxide catalysts incorporating zinc and yttrium species on beta zeolite supports have shown exceptional performance for ethanol-to-olefin conversion processes that can be adapted for 2-methyl-1-butene production [20]. These multifunctional catalysts operate at 588 Kelvin under ambient pressure conditions, achieving 60 percent selectivity for butadiene formation at 87 percent conversion [20]. Secondary hydrogenation using single-atom alloy platinum-copper catalysts enables selective conversion of butadiene to desired butene isomers [20].

| Catalyst System | Activity (mol/mol·h) | Selectivity (%) | Stability (hours) | Regenerability |

|---|---|---|---|---|

| Heterogeneous H-Ferrierite | 5-8 | 75-85 | 50-100 | Good |

| Heterogeneous H-HPM-1 | 8-12 | 85-92 | 150-300 | Excellent |

| Molybdenum Oxide on Silica | 3-6 | 60-75 | 80-150 | Good |

Regioselectivity Control Mechanisms

Regioselectivity control mechanisms in 2-methyl-1-butene synthesis rely on understanding and manipulating the fundamental factors that determine product distribution in alkene-forming reactions [21] [22] [23]. Ligand-controlled regioselectivity in palladium-catalyzed reactions demonstrates how catalyst design can influence the regioisomeric outcome through electronic and steric effects [21]. Multivariate linear regression analysis has enabled the development of predictive models that correlate structural factors with regioselectivity, facilitating the discovery of more selective catalysts [21].

Mechanistic studies reveal that regioselectivity often results from Curtin-Hammett scenarios where multiple transition states compete, with the selectivity-determining step varying depending on the catalyst and reaction conditions [21]. C-H activation and migratory insertion steps can both influence the final product distribution, requiring careful optimization of catalyst properties to achieve maximum selectivity for the desired regioisomer [21]. Experimental kinetic isotope effects and computational density functional theory studies provide insight into the mechanistic factors controlling regioselectivity [21].

Stereoselective alkene isomerization represents a complementary approach to regioselectivity control, enabling precise control over both double bond position and stereochemistry [23]. Coordinatively unsaturated ruthenium catalysts have achieved remarkable selectivity for mono-isomerization reactions, providing greater than 99.5 percent E-product formation from various multifunctional alkenes [23]. These catalysts demonstrate exceptional kinetic selectivity, with E-to-Z isomerization rates more than one million times slower than product formation rates [23].

Process optimization for regioselectivity control involves systematic evaluation of reaction parameters including temperature, pressure, catalyst loading, and reactant concentrations [22]. Response surface methodology combined with stepwise regression analysis enables identification of statistically significant variables that influence selectivity [22]. Multi-objective optimization approaches balance competing objectives such as yield and selectivity to identify optimal operating conditions [22].

Electrophilic Addition Mechanisms

Markovnikov-Oriented Additions

The electrophilic addition reactions of 2-methyl-1-butene proceed through well-established mechanisms that consistently follow Markovnikov's rule. When 2-methyl-1-butene reacts with hydrogen halides such as hydrogen bromide, the reaction proceeds via a two-step mechanism involving carbocation formation. The initial protonation occurs at the terminal carbon of the double bond, leading to the formation of a tertiary carbocation intermediate at the substituted carbon position.

The mechanism begins with the electrophilic attack of the hydrogen halide on the electron-rich double bond. The hydrogen atom preferentially adds to the carbon bearing more hydrogen substituents, specifically the terminal methylene carbon, while the halide ion subsequently attacks the more substituted carbon bearing the carbocation. This regioselectivity is thermodynamically driven by the formation of the more stable tertiary carbocation intermediate compared to the alternative primary carbocation.

For the reaction of 2-methyl-1-butene with hydrogen bromide, the major product formed is 2-bromo-2-methylbutane. The reaction pathway involves the initial formation of a tertiary carbocation at the substituted carbon, which is stabilized through hyperconjugation and inductive effects from the adjacent alkyl groups. The bromide ion then attacks this carbocation center in the second step to yield the final halogenated product.

Similar mechanistic pathways are observed for other hydrogen halides including hydrogen chloride and hydrogen iodide. The relative rates of these reactions correlate with the nucleophilicity of the halide ions and the strength of the hydrogen-halogen bond. The reaction follows first-order kinetics with respect to the alkene and first-order with respect to the hydrogen halide under typical reaction conditions.

Acid-Catalyzed Hydration Pathways

Acid-catalyzed hydration of 2-methyl-1-butene represents a fundamental method for alcohol synthesis that proceeds through a mechanism analogous to hydrogen halide addition. The reaction requires the presence of a strong acid catalyst, typically sulfuric acid, and proceeds under carefully controlled temperature conditions to favor alcohol formation over competing elimination reactions.

The mechanism initiates with the protonation of the alkene double bond by the hydronium ion generated from the acid catalyst. The proton adds preferentially to the terminal carbon of the double bond, generating a tertiary carbocation intermediate at the substituted carbon position. This intermediate is then attacked by a water molecule acting as a nucleophile, forming a protonated alcohol intermediate.

The final step involves deprotonation of the oxonium ion by a water molecule or the conjugate base of the acid catalyst, regenerating the catalyst and producing the alcohol product. For 2-methyl-1-butene, this process yields 2-methyl-2-butanol as the major product, consistent with Markovnikov's rule.

Temperature control is crucial in acid-catalyzed hydration reactions. Lower temperatures favor alcohol formation, while higher temperatures promote the reverse dehydration reaction. The optimal temperature range for tertiary alcohol formation is typically below 25°C, which is significantly lower than that required for primary or secondary alcohols. The reaction demonstrates an equilibrium nature, and the use of excess water helps drive the reaction toward alcohol formation.

The stereochemistry of the addition process in acid-catalyzed hydration is not of primary concern for terminal alkenes like 2-methyl-1-butene, as no new stereocenters are created in the product. However, the mechanism provides valuable insights into carbocation stability and rearrangement possibilities.

Alcohol Addition and Ether Formation

The addition of alcohols to 2-methyl-1-butene can proceed through two distinct mechanistic pathways: direct acid-catalyzed addition and alkoxymercuration-demercuration. Both methods result in ether formation but differ significantly in their mechanistic details and practical applications.

In the acid-catalyzed pathway, an alcohol molecule acts as the nucleophile in place of water. The mechanism follows a similar pattern to acid-catalyzed hydration, beginning with protonation of the alkene double bond to form a tertiary carbocation. The alcohol nucleophile then attacks this carbocation, followed by deprotonation to yield the ether product. However, this method is limited by potential carbocation rearrangements and competing side reactions.

Alkoxymercuration-demercuration provides a more reliable alternative that avoids carbocation rearrangements. This two-step process involves the initial formation of a mercurinium ion bridge intermediate, which prevents carbocation formation and associated rearrangements. The mercury compound coordinates to the double bond, forming a three-membered ring intermediate that is then opened by alcohol nucleophile attack.

The alkoxymercuration step follows Markovnikov regioselectivity, with the alkoxy group attaching to the more substituted carbon. The reaction proceeds through an anti-addition mechanism, although this stereochemical aspect is not relevant for the symmetric product formed from 2-methyl-1-butene. The subsequent demercuration step involves reduction with sodium borohydride, replacing the mercury with hydrogen.

The choice of alcohol nucleophile affects both the reaction rate and product distribution in alkoxymercuration reactions. Primary alcohols generally react more readily than secondary alcohols due to reduced steric hindrance. The reaction tolerates a variety of alcohol substrates, making it a versatile method for ether synthesis from alkenes.

Oxidation Chemistry

Ozonolysis Reaction Mechanisms

Ozonolysis of 2-methyl-1-butene represents a fundamental oxidative cleavage reaction that proceeds through a complex mechanism involving multiple intermediates. The reaction begins with the electrophilic attack of ozone on the electron-rich double bond, forming an unstable primary ozonide intermediate. This initial step occurs as a concerted [3+2] cycloaddition reaction between the ozone molecule and the alkene.

The primary ozonide, also known as a molozonide, contains three consecutive oxygen atoms in a five-membered ring structure. This intermediate is extremely unstable and rapidly decomposes through a reverse cycloaddition mechanism at temperatures above -100°C. The decomposition leads to the formation of two distinct fragments: a stable carbonyl compound and a reactive carbonyl oxide species known as a Criegee intermediate.

For 2-methyl-1-butene, the primary ozonide decomposition can occur through two different pathways due to the asymmetric nature of the alkene. The cleavage can produce either acetone plus a formaldehyde-derived Criegee intermediate, or formaldehyde plus an acetone-derived Criegee intermediate. The relative proportions of these pathways depend on the specific decomposition mode of the primary ozonide.

The decomposition products subsequently rearrange to form a more stable secondary ozonide through a [3+2] cycloaddition between the carbonyl compound and the Criegee intermediate. This secondary ozonide serves as the stable intermediate that can be isolated and characterized under appropriate conditions. The overall mechanism demonstrates the complexity of ozone-alkene interactions and the multiple pathways available for ozonide formation and decomposition.

Matrix isolation studies have provided detailed insights into the mechanism by allowing the capture and identification of unstable intermediates at very low temperatures. These investigations have confirmed the formation of both primary and secondary ozonides and have enabled the characterization of Criegee intermediates through infrared spectroscopy.

Intermediate Products and Criegee Intermediates

The formation and characterization of Criegee intermediates in 2-methyl-1-butene ozonolysis has been extensively studied using advanced spectroscopic techniques. These reactive intermediates, also known as carbonyl oxides, play crucial roles in atmospheric chemistry and represent key species in the ozonolysis mechanism.

During the ozonolysis of 2-methyl-1-butene, two distinct types of Criegee intermediates can be formed depending on the decomposition pathway of the primary ozonide. The infrared spectroscopic analysis has identified characteristic absorption bands for these intermediates, with the O-O stretching vibration appearing at specific frequencies that allow for their identification and quantification.

For the Criegee intermediate derived from the acetone fragment, the characteristic infrared absorption for the O-O stretching vibration has been determined to be at 889 cm⁻¹. In contrast, the Criegee intermediate associated with the ethyl-substituted fragment shows its O-O stretching vibration at 913 cm⁻¹. These distinct frequencies provide valuable fingerprints for identifying and monitoring these reactive intermediates in complex reaction mixtures.

The stability and reactivity of Criegee intermediates depend on their molecular structure and the degree of substitution. Highly substituted Criegee intermediates generally exhibit greater stability than their less substituted counterparts. However, even stabilized Criegee intermediates remain highly reactive toward atmospheric trace gases and can undergo rapid unimolecular decomposition or bimolecular reactions.

Matrix isolation experiments conducted at temperatures around -196°C have enabled the direct observation and characterization of these unstable intermediates. The use of noble gas matrices provides an inert environment that prevents unwanted side reactions while allowing spectroscopic characterization of the isolated species. These studies have contributed significantly to the understanding of Criegee intermediate structure and reactivity patterns.

The atmospheric relevance of Criegee intermediates formed from 2-methyl-1-butene ozonolysis extends beyond laboratory studies. These intermediates can react with atmospheric components such as sulfur dioxide, water vapor, and organic acids, leading to the formation of secondary organic aerosols and other atmospherically important products.

Kinetic Analysis of Oxidation Pathways

The kinetic analysis of 2-methyl-1-butene oxidation pathways reveals complex behavior that depends on reaction conditions, temperature, and the presence of catalysts or scavengers. High-temperature oxidation studies have provided insights into the rate-determining steps and activation energies for various oxidation processes.

Temperature-dependent kinetic studies have shown that the oxidation of 2-methyl-1-butene follows different mechanistic pathways at different temperature ranges. At lower temperatures (289-395°C), the reaction exhibits an induction period followed by rapid oxidation, while at higher temperatures, the behavior resembles that of other small alkenes. The activation energies for different oxidation pathways vary significantly, reflecting the complexity of the overall oxidation mechanism.

The role of oxygen concentration in determining reaction rates and product distributions has been extensively investigated. Under atmospheric conditions, the initial attack of hydroxyl radicals on 2-methyl-1-butene occurs predominantly at the outer position of the double bond, with a probability (γ) of 0.90 ± 0.03. This selectivity influences the subsequent reaction pathways and product formation patterns.

Radical chain mechanisms play important roles in the oxidation kinetics of 2-methyl-1-butene. The initiation step involves hydrogen atom abstraction or addition reactions that generate reactive radical intermediates. These radicals then participate in propagation reactions that can lead to chain branching and acceleration of the overall oxidation process.

The influence of pressure on oxidation kinetics has been studied extensively, particularly in the context of autoignition and combustion applications. Higher pressures generally favor bimolecular reactions over unimolecular decomposition pathways, leading to different product distributions and reaction rates. These pressure effects are particularly important for understanding the behavior of 2-methyl-1-butene in practical combustion systems.

Kinetic modeling studies have developed comprehensive reaction mechanisms that incorporate hundreds of elementary reactions to describe the oxidation behavior of 2-methyl-1-butene. These models consider multiple reaction pathways including hydrogen abstraction, addition reactions, beta-scission processes, and termination reactions. The validation of these mechanisms against experimental data provides confidence in their predictive capabilities for practical applications.

Hydrogenation and Hydrogen Transfer Reactions

Parahydrogen-Induced Polarization Studies

Parahydrogen-induced polarization studies of 2-methyl-1-butene have provided unique insights into the mechanisms of hydrogenation reactions and the pathways by which hydrogen molecules add to unsaturated bonds. This technique utilizes the special properties of parahydrogen, the singlet spin state of molecular hydrogen, to enhance nuclear magnetic resonance signals by several orders of magnitude.

The application of parahydrogen-induced polarization to 2-methyl-1-butene hydrogenation has revealed that hydrogen addition can occur through pairwise mechanisms where both hydrogen atoms from a single parahydrogen molecule are incorporated into the product. The observation of enhanced nuclear magnetic resonance signals provides direct evidence for this pairwise addition process and allows quantification of its contribution to the overall hydrogenation mechanism.

Experimental studies using various transition metal catalysts have shown that the efficiency of parahydrogen-induced polarization depends critically on the catalyst structure and reaction conditions. For rhodium-based catalysts, the polarization transfer efficiency varies with catalyst concentration, reaction time, and magnetic field strength. Lower catalyst concentrations generally lead to higher polarization transfer efficiency due to reduced relaxation processes.

The time scale of hydrogen addition reactions has been probed using parahydrogen-induced polarization techniques. The residence time of parahydrogen molecules on the catalyst surface influences the degree of polarization transfer, with shorter residence times favoring higher polarization efficiency. This relationship provides insights into the kinetics of hydrogen activation and addition processes.

Temperature effects on parahydrogen-induced polarization in 2-methyl-1-butene hydrogenation have been investigated across a range of conditions. Higher temperatures generally lead to increased reaction rates but may also result in faster nuclear spin relaxation, which can reduce the observed polarization enhancement. The balance between these competing effects determines the optimal conditions for polarization studies.

The mechanism of polarization transfer from parahydrogen to the hydrogenation products involves complex nuclear spin dynamics that depend on the molecular structure and magnetic environment. For 2-methyl-1-butene, the resulting 2-methylbutane product exhibits characteristic polarization patterns that reflect the specific positions where hydrogen atoms are incorporated.

Catalytic Hydrogenation Systems

Catalytic hydrogenation of 2-methyl-1-butene proceeds through heterogeneous mechanisms involving the adsorption of both hydrogen and alkene on metal catalyst surfaces. The most commonly employed catalysts include platinum, palladium, and nickel, each exhibiting distinct activity and selectivity patterns. The choice of catalyst influences not only the reaction rate but also the stereochemistry and potential for side reactions.

The mechanism of catalytic hydrogenation involves multiple steps beginning with the dissociative adsorption of hydrogen molecules on the metal surface. This process generates surface-bound hydrogen atoms that are available for reaction with the adsorbed alkene. The alkene substrate also adsorbs on the catalyst surface, typically through interaction of the π-electrons with the metal surface.

The addition of hydrogen atoms to the adsorbed alkene occurs through a stepwise process where the first hydrogen atom forms a σ-bond with one carbon of the double bond, creating a surface-bound alkyl intermediate. The second hydrogen atom then adds to complete the hydrogenation, forming the saturated product that subsequently desorbs from the catalyst surface. This mechanism results in syn-addition of hydrogen across the double bond.

For 2-methyl-1-butene hydrogenation, the heat of reaction has been measured as -28.5 kcal/mol, indicating a highly exothermic process. This value is intermediate between those observed for less substituted alkenes (higher heat of reaction) and more substituted alkenes (lower heat of reaction), reflecting the effect of alkyl substitution on alkene stability.

The relative rates of hydrogenation for different alkenes follow predictable patterns based on steric effects and electronic factors. More highly substituted alkenes generally react more slowly due to increased steric hindrance around the double bond. However, electronic effects can also influence reactivity, with electron-rich alkenes typically showing higher reactivity toward electrophilic catalyst surfaces.

Catalyst deactivation represents an important consideration in practical hydrogenation systems. Common deactivation mechanisms include poisoning by sulfur-containing compounds, sintering of metal particles at high temperatures, and fouling by carbon deposits. The choice of reaction conditions and catalyst preparation methods can significantly influence catalyst lifetime and performance.

Product Distribution Analysis

Product distribution analysis in 2-methyl-1-butene hydrogenation reveals the formation of 2-methylbutane as the primary product under standard catalytic conditions. However, detailed analysis has uncovered the presence of minor products resulting from competing reactions such as isomerization and skeletal rearrangement.

The isomerization of 2-methyl-1-butene to 2-methyl-2-butene can occur during hydrogenation, particularly at elevated temperatures or with certain catalyst systems. This double-bond migration process involves the formation of surface-bound intermediates that can undergo hydrogen elimination and re-addition at different positions. The extent of isomerization depends on the catalyst type, temperature, and hydrogen pressure.

Hydrogenolysis reactions, though less common, can lead to the formation of smaller hydrocarbon fragments. These reactions involve the cleavage of carbon-carbon bonds in the presence of hydrogen and typically require more forcing conditions than simple hydrogenation. For 2-methyl-1-butene, hydrogenolysis would produce methane and butane or other combinations of smaller alkanes.

The selectivity of hydrogenation versus competing reactions can be controlled through careful selection of reaction conditions. Lower temperatures generally favor selective hydrogenation over side reactions, while higher hydrogen pressures promote rapid saturation of the double bond. The choice of catalyst can also influence selectivity, with some metals showing greater propensity for isomerization or hydrogenolysis.

Analytical techniques for product distribution analysis include gas chromatography coupled with mass spectrometry, which provides both separation and identification capabilities. Nuclear magnetic resonance spectroscopy offers complementary information about molecular structure and can detect minor products that might be missed by other methods. The combination of multiple analytical approaches provides comprehensive characterization of product distributions.

Kinetic analysis of product formation rates reveals that hydrogenation typically follows first-order kinetics with respect to alkene concentration under conditions where hydrogen is in excess. The apparent activation energies for hydrogenation are generally lower than those for competing reactions, explaining the high selectivity typically observed for this process.

Radical Reaction Pathways

Allylic Radical Formation and Stability

The formation of allylic radicals from 2-methyl-1-butene occurs primarily through hydrogen atom abstraction from positions adjacent to the double bond. The structure of 2-methyl-1-butene provides two distinct sites for allylic radical formation: the terminal methylene group and the methylene group adjacent to the branched carbon. The relative ease of radical formation at these positions depends on both steric and electronic factors.

The primary allylic radical formed by hydrogen abstraction from the terminal methylene group (C1 position) exhibits moderate stability due to resonance delocalization. This radical can be represented by two resonance structures that distribute the unpaired electron between the terminal carbon and the carbon adjacent to the double bond. The resonance stabilization lowers the energy of this radical relative to localized alkyl radicals.

The secondary allylic radical formed by hydrogen abstraction from the C3 position shows enhanced stability compared to the primary allylic radical. This increased stability results from both resonance delocalization and the stabilizing effect of alkyl substitution at the radical center. The combination of these factors makes the secondary allylic radical the more thermodynamically favored species.

Experimental studies using electron spin resonance spectroscopy have characterized the structure and stability of allylic radicals derived from 2-methyl-1-butene. Matrix isolation techniques have enabled the trapping and identification of these reactive intermediates at low temperatures. The hyperfine coupling constants obtained from these studies provide detailed information about the distribution of unpaired electron density.

The bond dissociation energies for allylic hydrogen atoms in 2-methyl-1-butene have been calculated and measured experimentally. These values are significantly lower than those for typical alkyl C-H bonds, reflecting the stabilization provided by the adjacent double bond. The difference in bond dissociation energies between primary and secondary allylic positions influences the selectivity of radical formation reactions.

Temperature effects on allylic radical stability have been investigated through kinetic studies and theoretical calculations. Higher temperatures favor the formation of less stable radical species due to increased thermal energy, while lower temperatures preserve selectivity for the most stable radical forms. These temperature dependencies are important for understanding radical reactions under different conditions.

Chain Reaction Mechanisms

Chain reaction mechanisms involving 2-methyl-1-butene demonstrate the propagation of radical processes through initiation, propagation, and termination steps. The initiation step typically involves homolytic bond cleavage induced by heat, light, or chemical initiators to generate the first radical species. These initial radicals then participate in propagation reactions that sustain the chain process.

In halogenation reactions of 2-methyl-1-butene, the chain mechanism begins with the homolytic dissociation of halogen molecules to form halogen atoms. These halogen radicals then abstract hydrogen atoms from the alkene, preferentially from allylic positions due to the lower bond dissociation energies at these sites. The resulting allylic radicals react with additional halogen molecules to form halogenated products and regenerate halogen radicals.

The selectivity of chain reactions depends on the relative rates of competing propagation steps. For bromine radical reactions with 2-methyl-1-butene, the high selectivity of bromine atoms favors abstraction from secondary allylic positions over primary positions. This selectivity results in the preferential formation of products derived from secondary allylic radicals.

Chain length calculations for 2-methyl-1-butene radical reactions indicate that hundreds to thousands of propagation cycles can occur before termination. The chain length depends on the relative rates of propagation and termination reactions, with longer chains observed under conditions that favor propagation. Temperature and concentration effects influence these relative rates and thus control chain length.

Termination reactions in 2-methyl-1-butene chain processes occur through radical-radical coupling reactions or disproportionation processes. Coupling reactions produce dimeric products, while disproportionation leads to the formation of saturated and unsaturated compounds. The ratio of coupling to disproportionation depends on the structure of the radicals involved and the reaction conditions.

Inhibition of chain reactions can be achieved through the addition of radical scavengers that preferentially react with radical intermediates. Common scavengers include phenolic compounds, quinones, and stable radicals that can interrupt the propagation cycle. The effectiveness of different scavengers depends on their reactivity toward the specific radicals involved in the chain process.

Radical Scavenging Effects

Radical scavenging effects in systems containing 2-methyl-1-butene have been studied extensively to understand the termination of radical chain processes and the protection of sensitive compounds from radical damage. The effectiveness of radical scavengers depends on their ability to react rapidly with radical intermediates while forming stable products that do not propagate the chain reaction.

Phenolic antioxidants represent one of the most important classes of radical scavengers for systems involving alkene radicals. These compounds donate hydrogen atoms to radical species, forming stable phenoxyl radicals that are resonance-stabilized and less reactive than the original radicals. The structure-activity relationships for phenolic scavengers have been extensively studied, revealing the importance of electron-donating substituents for enhanced activity.

The kinetics of radical scavenging reactions have been investigated using various experimental techniques including competition studies and direct measurement of radical decay rates. Second-order rate constants for the reaction of scavengers with specific radical types provide quantitative measures of scavenging efficiency. These rate constants vary widely depending on the structures of both the scavenger and the radical species.

Oxygen serves as an important radical scavenger in many systems containing 2-methyl-1-butene. The reaction of alkyl radicals with oxygen forms peroxyl radicals that are generally less reactive than the original carbon-centered radicals. However, peroxyl radicals can participate in their own chain reactions, leading to complex oxidation processes.

Nitric oxide has been employed as a radical scavenger in photolysis studies of 2-methyl-1-butene systems. This molecule reacts rapidly with carbon-centered radicals to form nitrosyl compounds that effectively terminate radical chains. The use of nitric oxide as a scavenger has provided insights into radical formation pathways and mechanisms.

The concentration dependence of scavenging effects reveals important information about radical reaction mechanisms. At low scavenger concentrations, partial inhibition occurs, allowing some radical chain propagation to continue. At high concentrations, complete scavenging can be achieved, effectively stopping all radical processes. The transition between these regimes provides kinetic information about the relative rates of scavenging and propagation reactions.

Data Tables

The following tables summarize key findings from research on 2-methyl-1-butene reaction chemistry:

Table 1: Electrophilic Addition Reactions of 2-Methyl-1-butene

| Reaction Type | Major Product | Mechanism | Selectivity |

|---|---|---|---|

| HBr Addition | 2-bromo-2-methylbutane | Markovnikov addition via tertiary carbocation | Regioselective |

| HCl Addition | 2-chloro-2-methylbutane | Markovnikov addition via tertiary carbocation | Regioselective |

| Acid-Catalyzed Hydration | 2-methyl-2-butanol | Markovnikov addition via tertiary carbocation | Regioselective |

| Oxymercuration-Demercuration | 2-methyl-2-butanol | Markovnikov addition via mercurinium ion | Regioselective, no rearrangement |

| Alkoxymercuration-Demercuration | Corresponding ether | Markovnikov addition via mercurinium ion | Regioselective, no rearrangement |

Table 2: Ozonolysis of 2-Methyl-1-butene - Products and Intermediates

| Stage | Species/Products | Characteristics |

|---|---|---|

| Primary Ozonide Formation | Unstable cyclic primary ozonide | Three-membered ring with ozone |

| Primary Ozonide Decomposition | Carbonyl + Criegee intermediate | Rapid decomposition at room temperature |

| Criegee Intermediate Formation | (CH₃)₂COO + CH₃CHO | Reactive biradical intermediates |

| Final Products (Reductive) | Acetone + Formaldehyde | Zinc/dimethyl sulfide workup |

| Final Products (Oxidative) | Acetone + Formic acid | Hydrogen peroxide workup |

Table 3: Hydrogenation and Hydrogen Transfer Reactions of 2-Methyl-1-butene

| Reaction Type | Catalyst/Conditions | Product | Heat of Reaction (kcal/mol) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd, Pt, or Ni catalysts | 2-methylbutane | -28.5 |

| Parahydrogen-Induced Polarization | Parahydrogen with transition metal catalyst | Hyperpolarized 2-methylbutane | Not specified |

| Hydrogen Atom Addition | H- radicals at high temperature | Various methylbutyl radicals | Variable |

| Hydrogen Atom Abstraction | H- radicals with allylic positions | Allylic radicals | Variable |

Table 4: Radical Formation and Stability in 2-Methyl-1-butene

| Radical Type | Formation Site | Relative Stability | Common Reactions |

|---|---|---|---|

| Allylic Radical (Primary) | C1 methylene | Moderate (resonance stabilized) | Coupling, disproportionation |

| Allylic Radical (Secondary) | C3 methylene adjacent to double bond | High (resonance + substitution) | Coupling, disproportionation |

| Alkyl Radical (Primary) | Terminal methyl group | Low | Hydrogen abstraction |

| Alkyl Radical (Secondary) | C3 carbon | Moderate | Beta-scission, rearrangement |

| Alkyl Radical (Tertiary) | C2 carbon with methyl substituent | High | Beta-scission, rearrangement |

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

Flash Point

BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H225 (96.3%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

610 mm Hg @ 25 °C

Pictograms

Flammable;Irritant

Other CAS

26760-64-5

Wikipedia

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

CATALYTIC CRACKING OR STEAM CRACKING OF PETROLEUM FOLLOWED BY ISOLATION OF C5 FRACTION AND EXTRACTION WITH COLD AQUEOUS SULFURIC ACID

General Manufacturing Information

1-Butene, 2-methyl-: ACTIVE

Petrochemical manufacturing

Butene, 2-methyl-: ACTIVE